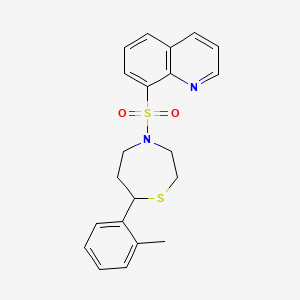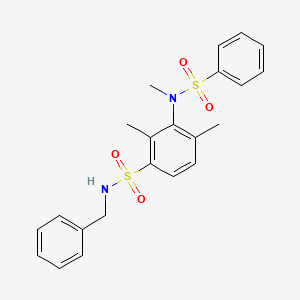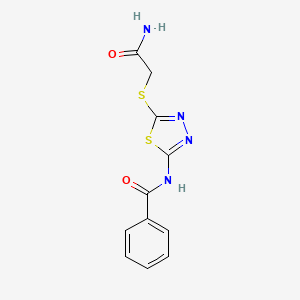
4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinazolinone and quinazoline derivatives have been synthesized using various methods. For instance, a convenient method to synthesize quinazolin-4 (3 H )-ones from simple and readily available 2-halobenzamides and nitriles has been described. The Lewis acid Cu-catalyzed nucleophilic addition of 2-halobenzamide to nitriles followed by S N Ar reaction proceeds smoothly in the presence of t BuOK as a base to produce quinazolinone derivatives .
Wissenschaftliche Forschungsanwendungen
Immune Response Modulation
Imiquimod and its analogues, including quinoline derivatives, have been identified as novel immune response modifiers. These compounds activate the immune system through the localized induction of cytokines, showcasing immunoregulatory, antiviral, antiproliferative, and antitumor activities. The ability of these compounds to stimulate cell-mediated immune responses makes them promising agents for treating various skin disorders and infections (Syed, 2001).
Photosensitization Research
Quinolone antibiotics, including fluoroquinolones, have been studied for their photosensitizing effects. These studies have expanded our understanding of drug-induced cutaneous photosensitivity and have implications for the development of safer antibiotics and the management of photosensitivity reactions (Ferguson, 1995).
Quinoline and Quinazoline Alkaloids in Drug Development
The exploration of quinoline and quinazoline alkaloids has revealed significant bioactive properties, leading to the development of antimalarial and anticancer drugs. Research in this area has provided clues for discovering new therapeutic agents from naturally occurring alkaloids (Shang et al., 2018).
Anticorrosive Applications
Quinoline derivatives have been identified as effective anticorrosive materials for protecting metallic surfaces. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding has significant implications for industrial applications (Verma et al., 2020).
Antimalarial Research
The metabolism of 8-aminoquinoline antimalarial agents, a category to which quinoline derivatives belong, has been extensively studied. These studies are crucial for understanding the toxic effects related to erythrocyte metabolism and for the development of safer antimalarial treatments (Strother et al., 1981).
Development of Antibacterial Agents
Quinolone antibacterials, including norfloxacin and ciprofloxacin, have been extensively studied for their broad-spectrum antibacterial activity. Research in this area has led to the development of effective treatments for a wide range of infections, highlighting the therapeutic potential of quinoline derivatives (Holmes et al., 1985; Campoli-Richards et al., 1988).
Eigenschaften
IUPAC Name |
7-(2-methylphenyl)-4-quinolin-8-ylsulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-16-6-2-3-9-18(16)19-11-13-23(14-15-26-19)27(24,25)20-10-4-7-17-8-5-12-22-21(17)20/h2-10,12,19H,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXQFSSQARQXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2599364.png)
![2-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2599365.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2599366.png)

![4,6-Dimethyl-2-[(4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2599369.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2599370.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine](/img/structure/B2599374.png)


![2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2599379.png)


